Doxapram N-Oxide

Metabolite identification Equine pharmacokinetics Veterinary pharmacology

ANDA/DMF submissions for doxapram HCl require impurity-specific reference standards; generic doxapram cannot resolve the N-oxide impurity (MW 394.52 Da) by HPLC/UPLC. Doxapram N-Oxide (CAS 2724726-82-1) is the qualified impurity standard for method validation per ICH Q3A/Q3B. • Chromatographically distinct from doxapram (378.52 Da) and 2-ketodoxapram (392.5 Da) by retention time and MS/MS fragmentation pattern • CoA provides documented traceability against USP/EP pharmacopeial methods for regulatory submissions • Also serves as authentic metabolite standard for equine forensic toxicology and species-comparative ADME studies

Molecular Formula C24H30N2O3
Molecular Weight 394.5 g/mol
Cat. No. B13430823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxapram N-Oxide
Molecular FormulaC24H30N2O3
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CC[N+]4(CCOCC4)[O-]
InChIInChI=1S/C24H30N2O3/c1-2-25-19-22(13-14-26(28)15-17-29-18-16-26)24(23(25)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3
InChIKeyPAEUIJWYTSHVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Doxapram N-Oxide: Structural Identity, Regulatory Role, and Procurement Baseline for Pharmaceutical Analysis


Doxapram N-Oxide (CAS 2724726-82-1, molecular formula C24H30N2O3, MW 394.52) is the N-oxidized derivative of the respiratory stimulant doxapram . Chemically, it is defined as 1-ethyl-4-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-3,3-diphenylpyrrolidin-2-one, characterized by the oxidation of the morpholine nitrogen to an N-oxide functional group . Unlike the pharmacologically active parent compound which acts as a central and peripheral respiratory stimulant via TASK potassium channel inhibition (TASK-1 EC50 = 410 nM), Doxapram N-Oxide functions primarily as an analytical reference material—specifically an impurity standard and metabolite marker—for pharmaceutical quality control (QC), Abbreviated New Drug Application (ANDA) submissions, and Drug Master File (DMF) documentation . Procurement of this compound is exclusively for research and analytical applications, not for therapeutic use [1].

Why Doxapram N-Oxide Cannot Be Substituted with Doxapram or 2-Ketodoxapram in Regulated Analytical Workflows


Substituting Doxapram N-Oxide with its parent compound (doxapram) or the primary active metabolite (2-ketodoxapram) is analytically invalid due to fundamental differences in molecular identity, retention behavior, and mass spectrometric response. Doxapram N-Oxide possesses a molecular weight of 394.52 Da (C24H30N2O3) with a distinct N-oxide functional group, compared to doxapram at 378.52 Da (C24H30N2O2) and 2-ketodoxapram at 392.5 Da . These structural variations produce unique chromatographic retention times and MS/MS fragmentation patterns essential for specific impurity profiling in ANDA and DMF submissions [1]. Furthermore, regulatory guidance (USP/EP) mandates impurity-specific reference standards for method validation and traceability; using an incorrect standard compromises compliance, method accuracy, and may result in regulatory rejection [1]. The compound is supplied with a comprehensive Certificate of Analysis (CoA) documenting purity and characterization data that generic alternatives cannot provide .

Doxapram N-Oxide: Quantitative Differentiation Evidence for Analytical Method Development and Metabolite Identification


In Vivo Identification: Doxapram N-Oxide Confirmed as a Urinary Metabolite in Equine Pharmacokinetic Studies

Doxapram N-Oxide was definitively identified as one of four distinct urinary metabolites of doxapram following intravenous administration in horses. This identification provides direct in vivo evidence of N-oxidation as a metabolic pathway for doxapram, a finding not consistently observed across all species or clinical populations [1].

Metabolite identification Equine pharmacokinetics Veterinary pharmacology

Molecular Weight Differentiation: Doxapram N-Oxide (394.52 Da) vs. Doxapram (378.52 Da) vs. 2-Ketodoxapram (392.5 Da)

The molecular weight of Doxapram N-Oxide (394.52 Da, C24H30N2O3) differs by +16 Da from doxapram (378.52 Da, C24H30N2O2) corresponding to the addition of a single oxygen atom at the morpholine nitrogen, and by +2.02 Da from 2-ketodoxapram (392.5 Da) . This mass difference enables unambiguous discrimination via high-resolution mass spectrometry (HRMS) and distinct chromatographic retention in reversed-phase LC conditions.

Mass spectrometry LC-MS method development Impurity profiling

Regulatory Reference Standard Classification: USP/EP Traceability vs. Non-Pharmacopeial Impurity Standards

Doxapram N-Oxide is supplied as a fully characterized, non-pharmacopeial impurity reference standard with Certificate of Analysis (CoA) documentation, enabling traceability against USP and EP compendial methods . Unlike the primary pharmacopeial reference standard (USP Doxapram Hydrochloride RS), which is intended for assay and identity testing of the API, Doxapram N-Oxide serves a distinct function as an impurity marker for related substances testing .

Pharmaceutical quality control Regulatory compliance Reference standard qualification

Metabolic Pathway Specificity: N-Oxidation as a Minor Route Distinct from Primary Hydroxylation

Doxapram N-Oxide represents the product of a minor metabolic pathway—N-oxidation of the morpholine moiety—distinct from the major pathway of ring hydroxylation that produces 2-ketodoxapram (also known as keto-doxapram or AHR 5955). This metabolic divergence is supported by in vitro human fetal liver studies demonstrating that the oxidative pathway to keto-doxapram is substantially more active than alternative routes [1]. The presence of Doxapram N-Oxide in equine urine but its absence from reported human neonatal metabolite profiles indicates species-specific or age-dependent differences in N-oxidation capacity [2].

Drug metabolism ADME Biotransformation

Doxapram N-Oxide: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Pharmaceutical Impurity Profiling and Method Validation for ANDA/DMF Submissions

Laboratories developing ANDA or DMF submissions for doxapram hydrochloride drug products must identify and quantify related substances per ICH Q3A/Q3B guidelines. Doxapram N-Oxide serves as a qualified impurity reference standard for developing and validating HPLC or UPLC methods capable of resolving the N-oxide impurity (MW 394.52 Da) from the API (MW 378.52 Da) and from 2-ketodoxapram (MW 392.5 Da) . The compound's Certificate of Analysis provides documented traceability against USP and EP pharmacopeial methods, satisfying regulatory requirements for method validation and system suitability testing. This application is essential for QC release testing and stability studies required in generic drug applications [3].

Equine Forensic Toxicology and Veterinary Pharmacokinetic Research

Doxapram N-Oxide has been definitively identified as a urinary metabolite following intravenous doxapram administration in horses (Sams et al., Equine Vet J Suppl. 1992) . Forensic toxicology laboratories analyzing equine biological samples for evidence of doxapram administration require an authentic Doxapram N-Oxide reference standard to confirm metabolite identity via LC-MS/MS and to distinguish doxapram exposure from other respiratory stimulants. Veterinary pharmacology researchers conducting species-comparative metabolism studies similarly require this standard to map the N-oxidation pathway in horses and to quantify species-specific differences in doxapram biotransformation.

LC-MS/MS Method Development for Metabolic Pathway Discrimination

The +16 Da mass shift characteristic of N-oxidation (394.52 Da vs. 378.52 Da for parent doxapram) enables specific detection of this metabolic route in ADME studies . Bioanalytical laboratories developing LC-MS/MS methods for comprehensive doxapram metabolite profiling require Doxapram N-Oxide as an authentic standard to establish retention times, optimize MS/MS transitions, and confirm metabolite identity in biological matrices. This is particularly relevant for studies investigating species-dependent differences in N-oxidation capacity, where the minor N-oxidation pathway (documented in equine studies) must be distinguished from the major hydroxylation pathway to 2-ketodoxapram [3].

Technical Documentation Hub

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